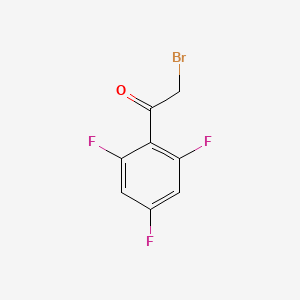

2,4,6-Trifluorophenacyl bromide

Descripción

BenchChem offers high-quality 2,4,6-Trifluorophenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Trifluorophenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-(2,4,6-trifluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCUDUMSINCWZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382491 | |

| Record name | 2,4,6-Trifluorophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

746630-36-4 | |

| Record name | 2,4,6-Trifluorophenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 2,4,6-Trifluorophenacyl Bromide

CAS Number: 746630-36-4 Primary Synonym: 2-Bromo-1-(2,4,6-trifluorophenyl)ethanone[1]

Part 1: Executive Summary

In the landscape of medicinal chemistry, 2,4,6-Trifluorophenacyl bromide represents a high-value electrophilic building block. Unlike its non-fluorinated or mono-fluorinated analogues, this compound offers a unique combination of steric bulk and electronic deactivation provided by the 2,4,6-trifluoro substitution pattern.

This guide addresses the critical utility of this reagent in fragment-based drug discovery (FBDD) and lead optimization .[2] The specific fluorination pattern serves two strategic purposes: it blocks metabolic "hot spots" on the phenyl ring (preventing oxidative metabolism at ortho/para positions) and modulates the pKa of proximal heterocycles synthesized from it.[2]

Core Utility:

-

Precursor for Heterocycles: Primary reagent for Hantzsch thiazole synthesis and imidazopyridine formation.[2]

-

Covalent Warhead Synthesis: Used to generate reactive alpha-haloketone probes for cysteine mapping (though less common than acrylamides due to higher reactivity).[2]

-

Metabolic Stability: Introduction of the "biologically robust" 2,4,6-trifluorophenyl moiety.

Part 2: Chemical Identity & Physicochemical Profile

The following data consolidates the structural and physical parameters necessary for accurate stoichiometric calculations and safety assessments.

Table 1: Core Technical Specifications

| Parameter | Specification |

| CAS Number | 746630-36-4 |

| IUPAC Name | 2-Bromo-1-(2,4,6-trifluorophenyl)ethanone |

| Molecular Formula | |

| Molecular Weight | 253.02 g/mol |

| Appearance | White to light yellow crystalline solid (low melting point) |

| Melting Point | 45–50 °C (Typical range for phenacyl bromides) |

| Boiling Point | ~245 °C (Predicted at 760 mmHg) |

| Solubility | Soluble in DCM, THF, Acetonitrile; Decomposes in protic solvents over time |

| Reactivity Class | |

| SMILES | FC1=C(C(CBr)=O)C(F)=CC(F)=C1 |

Safety Critical: Lachrymatory Hazard

Warning: Like all phenacyl bromides, this compound is a potent lachrymator and skin corrosive .[2] It acts as a powerful alkylating agent.[2]

-

Handling: Must be weighed and reacted inside a functioning fume hood.

-

Decontamination: All glassware must be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench active alkylating residues before removal from the hood.[2]

Part 3: Synthesis & Production Logic

The synthesis of 2,4,6-trifluorophenacyl bromide is typically achieved via the bromination of 2,4,6-trifluoroacetophenone. While direct bromination with

Mechanistic Workflow (DOT Visualization)

Figure 1: Controlled mono-bromination pathway minimizing poly-halogenated impurities.

Part 4: Applications in Medicinal Chemistry

The Hantzsch Thiazole Synthesis

The most prevalent application of CAS 746630-36-4 is the synthesis of 2-aminothiazoles or 2,4-disubstituted thiazoles.[2] The 2,4,6-trifluorophenyl group at the 4-position of the thiazole ring creates a highly lipophilic, metabolically stable pocket.

Why this matters: The fluorine atoms at the 2,6-positions of the phenyl ring create steric hindrance (ortho-effect), which forces the phenyl ring to twist out of coplanarity with the thiazole. This conformational restriction can significantly improve selectivity for kinase targets by mimicking specific twisted bioactive conformations.[2]

Imidazo[1,2-a]pyridine Synthesis

Reaction with 2-aminopyridines yields imidazo[1,2-a]pyridines, a scaffold found in anxiolytics and antivirals. The trifluorophenyl moiety here serves to lower the basicity of the system and improve blood-brain barrier (BBB) permeability due to increased lipophilicity.[2]

Reaction Pathway Diagram[2]

Figure 2: Divergent synthesis pathways for major pharmacophores.

Part 5: Validated Experimental Protocol

Protocol: Synthesis of 4-(2,4,6-Trifluorophenyl)-2-aminothiazole

This protocol utilizes the Hantzsch reaction mechanism.[2] It is designed to be self-validating: the precipitation of the product hydrobromide salt indicates reaction progression.[2]

Reagents:

-

2,4,6-Trifluorophenacyl bromide (1.0 eq)

-

Thiourea (1.1 eq)[2]

-

Ethanol (Absolute, 10 mL/mmol)

-

Diethyl ether (for washing)[2]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2,4,6-trifluorophenacyl bromide in absolute ethanol.

-

Note: The solution should be clear. If the bromide is yellow/orange, it may contain free bromine; this usually does not interfere with the Hantzsch reaction but indicates aging.[2]

-

-

Addition: Add 1.1 equivalents of thiourea in a single portion.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2–4 hours.

-

TLC Monitoring: Monitor consumption of the bromide (Mobile phase: 20% EtOAc in Hexanes). The bromide moves near the solvent front; the thiazole salt stays at the baseline.[2]

-

Isolation (Salt Form): Cool the mixture to

. Filter the precipitate.[2] Wash the cake with cold ethanol followed by diethyl ether to remove unreacted bromide.[2] -

Free Base Liberation (Optional): Suspend the solid in water and adjust pH to ~9-10 with ammonium hydroxide. Extract with Ethyl Acetate, dry over

, and concentrate.[2]

Yield Expectation: 85–95% (High efficiency due to the strong electrophilicity of the alpha-carbon).[2]

Part 6: References

-

PubChem. 2-Bromo-1-(2,4,6-trifluorophenyl)ethanone (Compound Summary). National Library of Medicine.[2] Available at: [Link]

-

Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[2] (General reference for Hantzsch Thiazole Synthesis mechanisms).

Sources

High-Sensitivity GC-MS Profiling of Organic Acids via 2,4,6-Trifluorophenacyl Bromide Derivatization

Executive Summary & Scientific Rationale

The analysis of organic acids (carboxylic acids) by Gas Chromatography-Mass Spectrometry (GC-MS) is historically impeded by their high polarity, low volatility, and tendency to form hydrogen bonds. While silylation (BSTFA/MSTFA) is common, it often produces unstable derivatives susceptible to hydrolysis.

This protocol details the 2,4,6-Trifluorophenacyl Bromide (TFPB) derivatization method. Unlike simple methylation, TFPB introduces a bulky, electronegative phenacyl moiety.

Why TFPB?

-

Enhanced Sensitivity (NCI-MS): The three fluorine atoms provide a high electron-capture cross-section, making this ideal for Negative Chemical Ionization (NCI) MS, lowering limits of detection (LOD) by 10-100x compared to EI-MS of methyl esters.

-

Chromatographic Resolution: The increased molecular weight shifts early-eluting short-chain acids away from the solvent front.

-

Stability: Phenacyl esters are UV-active and hydrolytically more stable than silyl derivatives, allowing for longer autosampler residence times.

Chemical Mechanism: Crown Ether Catalysis

The reaction proceeds via a nucleophilic substitution (

In aprotic solvents (Acetonitrile), the potassium ion (

Reaction Pathway Diagram[1]

Figure 1: The "Naked Anion" mechanism facilitated by crown ether catalysis ensures rapid esterification under mild conditions.

Materials & Equipment

Reagents

-

Derivatizing Agent: 2,4,6-Trifluorophenacyl bromide (≥98%). Warning: Lachrymator. Handle in fume hood.

-

Catalyst: 18-Crown-6 (1,4,7,10,13,16-hexaoxacyclooctadecane).

-

Base: Potassium Carbonate (

), anhydrous. -

Solvent: Acetonitrile (ACN), HPLC grade (dried over molecular sieves).

-

Internal Standard (IS): 2-Phenylbutyric acid or deuterated analogs (e.g., Benzoic acid-d5).

Equipment

-

GC-MS System (Agilent 7890/5977 or equivalent) with NCI capability.

-

Heating block or water bath capable of 80°C.

-

Vortex mixer.

-

Amber glass reaction vials (2 mL) with PTFE-lined caps.

Experimental Protocol

Step 1: Standard & Sample Preparation

-

Stock Solutions: Prepare 10 mM stock solutions of target organic acids in ACN.

-

Reagent Solution: Dissolve TFPB (25 mg) and 18-Crown-6 (2.5 mg) in ACN (10 mL). Prepare fresh daily.

-

Sample Extraction: If analyzing plasma or urine, perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate at acidic pH (pH 2), then evaporate to dryness under Nitrogen.

Step 2: Derivatization Workflow

Figure 2: Step-by-step derivatization workflow minimizing moisture exposure.

Step 3: Detailed Procedure

-

Take the dried sample residue (or 100 µL standard).

-

Add 10-20 mg of solid anhydrous

. -

Add 500 µL of the TFPB/18-Crown-6 reagent solution .

-

Cap tightly and vortex for 30 seconds.

-

Incubate at 80°C for 30 minutes .

-

Cool to room temperature.

-

Optional Cleanup: If the matrix is dirty, add 500 µL of water and 500 µL of Hexane. Vortex and centrifuge. Transfer the upper Hexane layer (containing esters) to a GC vial.

-

Note: For clean standards, direct injection after filtration is acceptable.

-

GC-MS Acquisition Parameters

This method is optimized for Negative Chemical Ionization (NCI) using Methane as the reagent gas, which offers superior selectivity for the fluorinated moiety.

| Parameter | Setting | Rationale |

| Inlet | Splitless, 260°C | Ensures complete transfer of high-boiling esters. |

| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates phenacyl esters effectively. |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard optimal linear velocity. |

| Oven Program | 80°C (1 min) → 20°C/min → 280°C (5 min) | Fast ramp prevents peak broadening; high final temp elutes heavy esters. |

| Transfer Line | 290°C | Prevents condensation of derivatives. |

| Ion Source | NCI (Methane) , 150°C | Low source temp favors resonance electron capture. |

| SIM Ions | m/z [M-Br]⁻ or Molecular Ion [M]⁻ | TFPB esters often yield strong [M-H]⁻ or [M]⁻ in NCI. |

Note on EI Mode: If NCI is unavailable, Electron Impact (EI) at 70eV is possible. Monitor the tropylium-like ion or the phenacyl fragment (m/z 181 for trifluorophenacyl) as a qualifier.

Method Validation & Troubleshooting

Quality Control Metrics

-

Linearity:

over the range of 0.1 – 100 µg/mL. -

Recovery: >85% for C4-C18 fatty acids using the Crown Ether method.

-

Limit of Detection (LOD): Typically 10-50 pg on-column in NCI mode.

Troubleshooting Guide

-

Low Yields: Check the dryness of the ACN. Water kills the "naked" anion effect. Ensure

is anhydrous. -

Peak Tailing: Usually indicates column activity. Trim the guard column or deactivate the inlet liner.

-

Excess Reagent Peaks: TFPB elutes late. Ensure the run time is long enough to clear unreacted TFPB to prevent ghost peaks in subsequent runs.

References

-

Durst, H. D., et al. (1975). "Phenacyl esters of fatty acids via crown ether catalysts for enhanced ultraviolet detection in liquid chromatography." Analytical Chemistry.

-

Ingalls, S. T., et al. (1984). "Determination of short-chain fatty acids in biological fluids by gas chromatography-mass spectrometry." Journal of Chromatography B. (Foundational work on phenacyl/benzyl derivatives).

-

Application Note: "Derivatization of Carboxylic Acids for GC Analysis." Agilent Technologies.

-

Review: "Recent advances in the derivatization of carboxylic acids for GC-MS analysis." Journal of Chromatography A.

Application Note: Trace Analysis of Carboxylic Acids using 2,4,6-Trifluorophenacyl Bromide (TFPB)

Executive Summary

This application note details the protocol for the ultra-sensitive determination of carboxylic acids (fatty acids, prostaglandins, valproic acid, and acidic pharmaceuticals) in biological and environmental matrices. By utilizing 2,4,6-Trifluorophenacyl bromide (TFPB) as a derivatizing agent, researchers can transform polar, non-volatile carboxylic acids into highly stable, electron-capturing esters. This transformation enables detection limits in the low picogram (pg) range using Gas Chromatography with Electron Capture Detection (GC-ECD) or Negative Ion Chemical Ionization Mass Spectrometry (NICI-MS).

Scientific Principles & Mechanism

The Challenge

Carboxylic acids are notoriously difficult to analyze directly by gas chromatography due to their:

-

High Polarity: Leading to peak tailing and irreversible adsorption.

-

Low Volatility: Requiring high temperatures that may degrade labile analytes.

-

Lack of Electrophores: Making them invisible to sensitive detectors like ECD.

The Solution: TFPB Derivatization

TFPB acts as a powerful alkylating agent. Under basic conditions, the carboxylate anion acts as a nucleophile, attacking the

Key Mechanistic Insight: Unlike simple methylation, TFPB introduces a 2,4,6-trifluorophenyl moiety.

-

Bromide (Br⁻) serves as the leaving group and is not present in the final derivative.

-

The Trifluorophenyl group remains, providing a high electron-capture cross-section (due to three electronegative fluorine atoms), which is critical for ECD sensitivity.

-

The Carbonyl group provides UV absorption (~254 nm) for HPLC applications.

Reaction Mechanism Diagram

Figure 1: Nucleophilic substitution mechanism of carboxylic acids with 2,4,6-TFPB.

Experimental Protocol

Reagents & Equipment

-

Reagent: 2,4,6-Trifluorophenacyl bromide (CAS 746630-36-4), >98% purity.[1]

-

Catalyst: 18-Crown-6 ether (Phase transfer catalyst to solubilize K2CO3).

-

Base: Potassium Carbonate (anhydrous) or Triethylamine (TEA).

-

Solvent: Acetonitrile (ACN) or Acetone (HPLC Grade).

-

Internal Standard: Nonadecanoic acid (or isotopically labeled analog).

Sample Preparation Workflow

Figure 2: End-to-end workflow for trace analysis of carboxylic acids.

Step-by-Step Derivatization Procedure

Step 1: Solubilization Dissolve the dried extract (containing carboxylic acids) in 100 µL of Acetonitrile .

Step 2: Addition of Reagents Add 50 µL of 18-Crown-6 ether solution (5 mg/mL in ACN) and 10 mg of anhydrous K2CO3 .

-

Expert Note: The crown ether complexes with Potassium (K+), making the carbonate anion "naked" and highly reactive in the organic solvent, significantly accelerating the reaction.

Step 3: Derivatization Add 50 µL of 2,4,6-TFPB solution (10 mg/mL in ACN). Cap the vial tightly (PTFE-lined cap).

Step 4: Incubation Heat the mixture at 60°C for 30 minutes in a heating block.

-

Optimization: For sterically hindered acids (e.g., Valproic acid), extend time to 60 minutes or increase temp to 80°C.

Step 5: Termination & Cleanup (Crucial) Cool to room temperature. Why Cleanup? Excess TFPB is a strong electron-capturing agent. If injected directly, it will saturate the ECD detector and contaminate the GC column.

-

Protocol: Add 1 mL of Hexane and 1 mL of Water. Shake vigorously.

-

Partition: The TFPB derivatives (esters) partition into the Hexane layer. Excess salts and unreacted polar byproducts remain in the aqueous phase.

-

Optional: Pass the hexane layer through a small silica SPE cartridge to remove unreacted TFPB reagent if background noise is still high.

Instrumental Analysis

GC-ECD Conditions (Primary Method)

The presence of the trifluorophenyl ring makes this derivative ideal for Electron Capture Detection.

| Parameter | Setting |

| Column | DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (1.0 mL/min constant flow) |

| Injection | 1 µL, Splitless (Purge on at 1.0 min) |

| Injector Temp | 250°C |

| Oven Program | 60°C (1 min) → 20°C/min to 280°C → Hold 5 min |

| Detector | µECD (Micro Electron Capture Detector) |

| Detector Temp | 300°C |

| Makeup Gas | Nitrogen (30-60 mL/min) |

HPLC-UV Conditions (Secondary Method)

For laboratories without GC-ECD, the phenacyl chromophore allows UV detection.

| Parameter | Setting |

| Column | C18 Reverse Phase (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water (0.1% Formic Acid) / B: Acetonitrile |

| Gradient | 50% B to 90% B over 20 mins |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (Max absorbance of phenacyl group) |

Validation & Performance Metrics

Sensitivity Comparison

The following table illustrates the theoretical advantage of TFPB over standard reagents.

| Reagent | Fluorine Atoms | ECD Response Factor | UV Max (nm) |

| Phenacyl Bromide | 0 | Low | 242 |

| p-Bromophenacyl Bromide | 0 (1 Br*) | Medium | 260 |

| 2,4,6-Trifluorophenacyl Bromide | 3 | High | 254 |

| Pentafluorobenzyl Bromide | 5 | Very High | 260 |

*Note: In p-bromophenacyl esters, the Br is lost during reaction unless it is on the ring. For p-bromophenacyl bromide, the Br is the leaving group, but a Br on the ring would remain. TFPB relies on the 3 Fluorines for stable, high-sensitivity detection.

Linearity and Limits

-

Linear Range: Typically 0.5 ng/mL to 1000 ng/mL.

-

LOD (Limit of Detection): ~10-50 pg on-column (GC-ECD).

-

Recovery: >90% for long-chain fatty acids; >85% for short-chain acids (volatile losses during drying must be managed).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Water in reaction mixture | Ensure all reagents and solvents are anhydrous. Water hydrolyzes the TFPB reagent. |

| Huge Solvent Peak | Excess Reagent | Improve the liquid-liquid extraction (Hexane/Water) or use Silica SPE cleanup. |

| Peak Tailing | Column Activity | Trim GC column guard; ensure splitless liner is clean and deactivated. |

| Precipitate | Salt formation | Filter the final hexane extract through 0.2 µm PTFE filter before injection. |

References

-

National Institutes of Health (PubMed). Derivatization of Carboxylic Acids in Chromatography. (General reference for phenacyl bromide chemistry). Available at: [Link]

-

Agilent Technologies. GC-ECD Analysis of Halogenated Derivatives. Application Note. Available at: [Link]

Sources

Application Notes and Protocols for Sample Preparation and Derivatization with 2,4,6-Trifluorophenacyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Analytical Sensitivity and Specificity

In the landscape of modern analytical chemistry, particularly within drug development and metabolomics, the sensitive and accurate quantification of carboxylic acids, including fatty acids, is paramount. Direct analysis of these compounds by techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) can be challenging due to their low volatility, poor ionization efficiency, and lack of a strong chromophore. Chemical derivatization is a powerful strategy to overcome these limitations.[1]

2,4,6-Trifluorophenacyl bromide is a highly effective derivatizing agent for carboxylic acids. The introduction of the trifluorophenacyl group imparts several key advantages:

-

Enhanced UV Detection: The aromatic ring of the phenacyl moiety provides a strong chromophore, significantly increasing the sensitivity of detection by UV-Vis spectrophotometry.[2]

-

Improved Chromatographic Properties: Derivatization increases the hydrophobicity of the analyte, leading to better retention and separation on reverse-phase HPLC columns.[3]

-

Increased Mass Spectrometric Sensitivity: The trifluorinated tag can enhance ionization efficiency in certain MS techniques and provides a unique isotopic signature for identification.

This document provides a comprehensive guide to sample preparation and derivatization using 2,4,6-trifluorophenacyl bromide, grounded in established chemical principles and supported by authoritative references.

The Chemistry of Derivatization: An SN2 Mechanism

The derivatization of a carboxylic acid with 2,4,6-trifluorophenacyl bromide proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The carboxylate anion, formed by deprotonation of the carboxylic acid in the presence of a base, acts as the nucleophile. It attacks the electrophilic carbon atom of the phenacyl bromide, displacing the bromide leaving group to form the corresponding ester.

Caption: SN2 reaction mechanism for derivatization.

The efficiency of this reaction is critically dependent on several factors, including the choice of solvent, the nature and concentration of the base, the reaction temperature, and the reaction time.

Experimental Protocols

I. Reagent and Sample Preparation: The Foundation of Success

Meticulous preparation of reagents and samples is crucial for a successful and reproducible derivatization.

1. Reagents and Solvents:

| Reagent/Solvent | Grade | Rationale |

| 2,4,6-Trifluorophenacyl bromide | ≥98% | High purity ensures minimal side reactions and accurate quantification. |

| Acetonitrile (ACN) | HPLC or MS grade | Aprotic polar solvent, ideal for SN2 reactions; ensures solubility of reactants. |

| Methanol (MeOH) | HPLC or MS grade | Used for initial sample dissolution. |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | A non-nucleophilic organic base to facilitate carboxylate formation without competing in the reaction.[4] |

| Formic Acid | MS grade | To quench the reaction and neutralize excess base. |

| Deionized Water | ≥18 MΩ·cm | For sample dilution and mobile phase preparation. |

2. Preparation of Reagent Solutions:

-

Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 100 mg of 2,4,6-trifluorophenacyl bromide and dissolve it in 10 mL of acetonitrile. This solution should be prepared fresh daily and protected from light to prevent degradation.

-

Catalyst Solution (1% DIPEA in ACN): Add 100 µL of N,N-diisopropylethylamine to 9.9 mL of acetonitrile. This solution should also be prepared fresh.

3. Sample Preparation:

The preparation of the sample will vary depending on the matrix (e.g., plasma, urine, tissue homogenate, reaction mixture). A generic protocol for a liquid sample is provided below. Solid samples will require an initial extraction and solubilization step.

-

Liquid Samples (e.g., Plasma):

-

Thaw the sample on ice.

-

Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to 1 volume of plasma.

-

Vortex for 1 minute and centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of methanol or a suitable solvent for the derivatization reaction.

-

II. Derivatization Protocol: The Core Reaction

This protocol is adapted from established methods for similar phenacyl bromide reagents.[2][5]

Caption: General workflow for derivatization.

Step-by-Step Procedure:

-

Aliquot Sample: To a microcentrifuge tube, add 100 µL of the prepared sample extract.

-

Add Catalyst: Add 20 µL of the 1% DIPEA in acetonitrile solution. The base is crucial for deprotonating the carboxylic acid to its more nucleophilic carboxylate form.[4]

-

Add Derivatizing Reagent: Add 50 µL of the 10 mg/mL 2,4,6-trifluorophenacyl bromide solution. A molar excess of the derivatizing reagent is used to drive the reaction to completion.[4]

-

Vortex: Vortex the mixture for 30 seconds to ensure homogeneity.

-

Incubate: Cap the tube tightly and incubate at 60°C for 30 minutes in a heating block or water bath. The elevated temperature increases the reaction rate. Optimization of temperature and time may be necessary for specific analytes.[6]

-

Cool: After incubation, remove the tube and allow it to cool to room temperature.

-

Quench: Add 10 µL of 0.1% formic acid in water to quench the reaction by neutralizing the excess DIPEA.

-

Centrifuge: Centrifuge the tube at >10,000 x g for 5 minutes to pellet any precipitated salts or particulates.

-

Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.

III. Optimization and Troubleshooting

For novel applications, optimization of the derivatization conditions is recommended.

| Parameter | Range to Test | Rationale for Optimization |

| Reaction Temperature | 40°C - 80°C | Lower temperatures may be necessary for thermally labile compounds, while higher temperatures can accelerate the reaction for more stable analytes.[7][8] |

| Reaction Time | 15 min - 90 min | Ensure the reaction goes to completion without causing degradation of the derivative.[6] |

| Catalyst Concentration | 0.5% - 2% DIPEA | Sufficient base is needed for deprotonation, but excess can lead to side reactions. |

| Reagent Molar Excess | 5x - 20x | A higher excess can drive the reaction forward but may require more extensive cleanup.[4] |

Common Issues and Solutions:

-

Low Derivative Yield:

-

Incomplete reaction: Increase reaction time or temperature.

-

Insufficient catalyst: Ensure the pH of the reaction mixture is basic.

-

Water in the sample: Ensure the sample extract is completely dry before adding reagents, as water can hydrolyze the derivatizing agent.

-

-

Multiple Peaks per Analyte:

-

Side reactions: Decrease the reaction temperature or time.

-

Degradation of the derivative: Analyze the sample promptly after preparation.

-

-

High Background in Chromatogram:

-

Excess derivatizing reagent: Optimize the amount of reagent used or incorporate a sample cleanup step.

-

IV. Post-Derivatization Sample Cleanup (Optional)

For complex matrices or when using a large excess of the derivatizing reagent, a solid-phase extraction (SPE) cleanup step may be beneficial. A C18 SPE cartridge can be used to retain the hydrophobic derivative while allowing more polar impurities and excess reagent to be washed away.

Conclusion

Derivatization with 2,4,6-trifluorophenacyl bromide is a robust and effective method for enhancing the analytical detection of carboxylic acids. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can achieve reliable and sensitive quantification of these important analytes. The protocols provided herein serve as a comprehensive starting point for developing and validating methods for a wide range of applications in pharmaceutical and biomedical research.

References

-

Zheng, X., Qiu, Y., Zhong, W., Baxter, S., Su, M., Li, Q., Xie, G., Ore, B. M., Qiao, S., Spencer, M. D., Zeisel, S. H., Zhou, Z., Zhao, A., & Jia, W. (2013). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. PubMed. [Link]

-

Czauderna, M., & Kowalczyk, J. (2016). An improved method for derivatization of fatty acids for liquid chromatography. ResearchGate. [Link]

-

Kushnir, M. M., Rockwood, A. L., & Bergquist, J. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC. [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Organic Syntheses Procedure. [Link]

-

Knapp, D. R. (1979). Derivatization of Carboxylic Acids by Reaction With 4'-bromophenacyl Trifluoromethanesulfonate Prior to Determination by High-Performance Liquid Chromatography. PubMed. [Link]

-

Lestari, W., & Riyanto, S. (2016). Derivatization of Fatty Acid with 2.4 Dibromoacetophenone by BF3 (Boron Triflouride) Catalyst. International Journal of Sciences: Basic and Applied Research (IJSBAR). [Link]

-

Schug, K. A., & McNair, H. M. (2019). Pentafluorobenzyl bromide—A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. OUCI. [Link]

-

Masinde Muliro University of Science and Technology. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Masinde Muliro University of Science and Technology. [Link]

-

Czauderna, M., & Kowalczyk, J. (2025). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. ResearchGate. [Link]

-

Wang, J., Yue, Y., & Liu, J. (2012). Derivatization and Liquid chromatography-UV-tandem Mass Spectrometric Analysis of Perfluorinated Carboxylic Acids. PubMed. [Link]

-

Organic Syntheses. (n.d.). phenacyl bromide. Organic Syntheses Procedure. [Link]

-

Dabhade, S. S., & Zend, A. M. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Savitribai Phule Pune University. [Link]

-

Gika, H. G., & Theodoridis, G. A. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC. [Link]

-

Scribd. (n.d.). Phenyacyl Bromide Synthesis. Scribd. [Link]

-

Zhang, X., Yap, Y. S., Wei, D., Chen, G., & McClain, C. J. (2018). Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry. PubMed. [Link]

Sources

- 1. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: High-Sensitivity LC-MS/MS of Carboxylic Acids via 2,4,6-Trifluorophenacyl Bromide Derivatization

This Application Note is designed for researchers requiring high-sensitivity quantification of carboxylic acids (fatty acids, organic acids) or phenolic compounds using 2,4,6-Trifluorophenacyl Bromide (TFPBr) .

While standard Phenacyl Bromide (PABr) is commonly used, the 2,4,6-Trifluoro analogue offers distinct advantages: the fluorine atoms increase hydrophobicity (enhancing retention of short-chain polar acids on C18 columns) and provide a unique mass defect that filters out hydrocarbon background noise.

Introduction & Principle

The analysis of short-chain fatty acids and trace organic acids by LC-MS is historically challenged by poor ionization efficiency in negative mode (ESI-) and lack of retention on Reverse Phase (RP) columns.

Derivatization with TFPBr solves both issues:

-

Ionization Enhancement: Converts the acidic carboxyl group into an ester. The resulting phenacyl moiety possesses a carbonyl oxygen with high proton affinity, allowing for sensitive detection in Positive Mode (ESI+) .

-

Chromatographic Performance: The hydrophobic trifluorophenyl group significantly increases retention time, allowing polar acids (e.g., butyric, valeric) to separate from the solvent front and elute in sharper peaks.

-

Specific Fragmentation: Under Collision-Induced Dissociation (CID), TFPBr derivatives yield a consistent, high-intensity reporter ion (m/z 173.0 ), simplifying MRM method development.

Reaction Mechanism

The reaction is a nucleophilic substitution (

Figure 1: Reaction pathway for the derivatization of carboxylic acids with TFPBr.

Materials & Reagents

-

Derivatization Reagent: 2,4,6-Trifluorophenacyl bromide (Solid, stored at 4°C).

-

Catalyst: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

-

Solvent: Acetonitrile (ACN), anhydrous (Critical: water competes with the reaction).

-

Internal Standards:

-labeled fatty acids (added prior to extraction).

Experimental Protocol

Stock Solution Preparation

-

TFPBr Solution (100 mM): Dissolve 26.7 mg of 2,4,6-Trifluorophenacyl bromide in 1 mL of anhydrous ACN. Prepare fresh daily or store at -20°C for up to 1 week.

-

Base Catalyst (100 mM): Dissolve TEA in ACN.

Sample Preparation Workflow

This protocol is optimized for plasma or serum but can be adapted for urine or tissue homogenates.

-

Extraction: Aliquot 50

L sample. Add 200 -

Centrifugation: 12,000 x g for 10 min at 4°C.

-

Transfer: Move supernatant to a glass vial.

-

Drying: Evaporate to dryness under Nitrogen (

) stream at 40°C. Note: Remove all water to prevent hydrolysis of the reagent.

Derivatization Step

-

Reconstitution: Add 50

L of TFPBr Solution and 50 -

Reaction: Seal vial and incubate at 60°C for 45 minutes .

-

Expert Tip: Do not exceed 80°C as TFPBr can degrade.

-

-

Quenching (Optional but Recommended): Add 10

L of 5% Formic Acid or Acetic Acid to neutralize the base and stop the reaction. -

Dilution: Dilute with 100

L of Water/ACN (50:50) prior to injection to match the initial mobile phase.

Figure 2: Step-by-step sample preparation workflow.

LC-MS/MS Conditions

Chromatography[3][4][5][6][7]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 30 | Initial Hold |

| 1.0 | 30 | Start Gradient |

| 8.0 | 95 | Elution of Long Chain |

| 10.0 | 95 | Wash |

| 10.1 | 30 | Re-equilibration |

| 13.0 | 30 | End |

Mass Spectrometry (Source Parameters)

-

Ionization: Electrospray Ionization (ESI)

-

Polarity: Positive (+)

-

Source Temp: 450°C

-

Capillary Voltage: 3.5 kV

-

Desolvation Gas: 800 L/hr

MRM Transitions (Method Development Guide)

The TFPBr derivatives follow a predictable mass shift.

-

Added Mass: The TFPBr moiety adds 172.0 Da (approx) to the neutral molecule.

-

Precursor Ion:

-

Product Ion: The dominant fragment is the 2,4,6-trifluorophenacyl cation at m/z 173.0 .

Calculated Transitions for Common Analytes:

| Analyte | Neutral Mass | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Acetic Acid | 60.05 | 233.1 | 173.0 | 15-20 |

| Propionic Acid | 74.08 | 247.1 | 173.0 | 15-20 |

| Butyric Acid | 88.11 | 261.1 | 173.0 | 18-22 |

| Valeric Acid | 102.13 | 275.1 | 173.0 | 18-22 |

| Lactic Acid | 90.08 | 263.1 | 173.0 | 18-22 |

Note: Always optimize Collision Energy (CE) for your specific instrument. The values above are typical starting points for Triple Quadrupole systems.

Results & Validation Criteria

Linearity and Sensitivity

-

Linear Range: Typically 10 nM to 50

M. -

LOD: TFPBr derivatization often achieves Limits of Detection (LOD) in the low femtomole range on column, representing a 100-1000x improvement over underivatized ESI- methods.

Specificity (The Fluorine Advantage)

The m/z 173.0 fragment is highly specific. Unlike standard phenacyl bromide (which yields m/z 105 or 119), the trifluoro-group shifts the fragment mass away from common solvent contaminants. Furthermore, the Mass Defect of fluorine (negative defect) helps distinguish these peaks from background lipids in high-resolution MS (HRMS).

Troubleshooting

-

Low Yield: Ensure the sample is completely dry before adding reagents. Water hydrolyzes the bromide reagent.

-

Broad Peaks: The derivatives are hydrophobic. Ensure the starting gradient is not too organic (start at 30-40% B) to focus the analytes at the column head.

-

Reagent Peaks: TFPBr itself will elute late in the run. Ensure the wash step (95% B) is long enough to clear excess reagent to prevent carryover.

References

-

General Phenacyl Bromide Protocols

- Determination of short-chain fatty acids in serum by LC-MS/MS using derivatization. (Standard PABr method upon which TFPBr is based).

-

Source:

-

Reagent Chemistry & Properties

- 2,4,6-Trifluorophenacyl bromide - Compound Summary.

-

Source:

-

Comparison of Derivatization Reagents

- Comparison of LC-MS-based methods for the determination of carboxylic acids. (Discusses the necessity of hydrophobicity enhancement).

-

Source:

-

Mechanism of Phenacyl Ester Fragmentation

- Fragmentation of phenacyl esters in electrospray ioniz

-

Source:

Revolutionizing Carboxylic Acid Analysis: An Application Note on the Automated Derivatization with 2,4,6-Trifluorophenacyl Bromide

Introduction: The Imperative for Derivatization in Modern Bioanalysis

In the landscape of drug discovery, metabolomics, and clinical diagnostics, the accurate quantification of carboxylic acids is paramount. These organic molecules are central to a myriad of physiological processes, from energy metabolism to cellular signaling. However, their inherent physicochemical properties—high polarity and low volatility—present significant challenges for robust analytical characterization, particularly by workhorse techniques like reverse-phase liquid chromatography-mass spectrometry (LC-MS).[1]

To surmount these analytical hurdles, chemical derivatization has emerged as an indispensable strategy. By chemically modifying the carboxylic acid functional group, we can enhance the analyte's chromatographic retention, improve its ionization efficiency in the mass spectrometer, and ultimately, amplify the sensitivity and specificity of the analysis.[2] This application note introduces a powerful and versatile derivatization agent, 2,4,6-Trifluorophenacyl bromide (TFPB), and provides a comprehensive guide to its automated application for the high-throughput analysis of carboxylic acids.

The trifluorinated moiety of TFPB is strategically designed to confer distinct advantages in mass spectrometric detection. The presence of three fluorine atoms provides a unique isotopic signature and can enhance the electron-capturing properties of the derivative, leading to improved sensitivity in certain MS detection modes. Furthermore, trifluoroacetyl derivatives have demonstrated enhanced stability and improved chromatographic properties compared to their non-fluorinated counterparts.[3]

Manual derivatization, while effective, is often laborious, time-consuming, and susceptible to human error, which can compromise the reproducibility of results. The automation of this critical sample preparation step using modern liquid handling robots mitigates these drawbacks, ensuring consistent reaction conditions, minimizing variability, and enabling the processing of large sample cohorts with high precision.

This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust, automated, and high-throughput workflow for the quantitative analysis of carboxylic acids. We will delve into the underlying chemistry of TFPB derivatization, present a detailed, step-by-step automated protocol, and discuss the critical parameters for successful implementation and validation.

The Chemistry of TFPB Derivatization: A Nucleophilic Substitution Reaction

The derivatization of carboxylic acids with 2,4,6-Trifluorophenacyl bromide is a classic example of a nucleophilic substitution reaction, specifically an SN2 reaction. In this process, the carboxylate anion, a potent nucleophile, attacks the electrophilic carbon of the bromomethyl group of TFPB, displacing the bromide leaving group to form a stable phenacyl ester.

The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base serves to deprotonate the carboxylic acid, generating the more reactive carboxylate anion. The choice of solvent is also critical, with aprotic polar solvents like acetonitrile being favored as they can solvate the cation without interfering with the nucleophile.

The general reaction scheme is as follows:

-

Deprotonation: R-COOH + Base ⇌ R-COO⁻ + Base-H⁺

-

Nucleophilic Attack: R-COO⁻ + TFPB → R-COO-CH₂-CO-C₆H₂F₃ + Br⁻

The resulting 2,4,6-trifluorophenacyl ester is significantly less polar than the parent carboxylic acid, leading to improved retention on reverse-phase chromatography columns. The phenacyl chromophore also allows for UV detection, while the trifluorinated tag enhances mass spectrometric detection.

Visualizing the Derivatization Mechanism

Caption: Mechanism of carboxylic acid derivatization with TFPB.

Automated Derivatization Protocol: A Step-by-Step Guide

This protocol is designed for a generic automated liquid handling system and can be adapted for various platforms. The following steps outline a robust workflow for the derivatization of carboxylic acids in a 96-well plate format.

Materials and Reagents

-

2,4,6-Trifluorophenacyl bromide (TFPB) (CAS: 746630-36-4)

-

Carboxylic acid standards and samples

-

Acetonitrile (ACN) , LC-MS grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Internal Standard (IS): A structurally similar carboxylic acid not present in the samples (e.g., an isotopically labeled analog).

-

96-well microplates

-

Plate sealer

Automated Workflow

The following workflow can be programmed into a liquid handling robot.

Caption: Automated workflow for TFPB derivatization.

Detailed Protocol Steps

-

Sample Preparation:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of carboxylic acids into the same matrix as the unknown samples.

-

Aliquot 50 µL of standards, QCs, and unknown samples into a 96-well plate.

-

-

Reagent Preparation:

-

Prepare a 10 mg/mL solution of TFPB in acetonitrile.

-

Prepare a 5% (v/v) solution of DIPEA in acetonitrile.

-

Prepare a working solution of the internal standard in acetonitrile.

-

-

Automated Liquid Handling:

-

Step 1: Internal Standard Addition: The liquid handler adds 10 µL of the internal standard solution to each well.

-

Step 2: TFPB Addition: The liquid handler adds 20 µL of the TFPB solution to each well.

-

Step 3: DIPEA Addition: The liquid handler adds 20 µL of the DIPEA solution to each well.

-

Step 4: Mixing and Sealing: The plate is agitated on a plate shaker for 1 minute to ensure thorough mixing. The plate is then heat-sealed.

-

Step 5: Incubation: The sealed plate is transferred to an incubator and heated at 60°C for 30 minutes.

-

Step 6: Cooling: The plate is removed from the incubator and allowed to cool to room temperature.

-

Step 7: Dilution: The seal is removed, and the liquid handler adds 100 µL of a 50:50 (v/v) acetonitrile/water mixture to each well. The plate is mixed again.

-

-

LC-MS Analysis:

-

The plate is then ready for direct injection into the LC-MS system.

-

Critical Parameters and Optimization

The success of the automated derivatization is dependent on the careful control of several key parameters. The following table summarizes these parameters and provides recommended starting points for method development.

| Parameter | Recommended Value | Rationale and Considerations |

| TFPB Concentration | 10-fold molar excess over analyte | A sufficient excess of the derivatizing agent ensures the reaction goes to completion. |

| Base Concentration | 5-fold molar excess over analyte | Ensures complete deprotonation of the carboxylic acid without causing significant side reactions. |

| Reaction Temperature | 60°C | Balances reaction kinetics with the stability of the analytes and derivatives. Higher temperatures may lead to degradation. |

| Reaction Time | 30 minutes | Should be optimized to ensure complete derivatization. Monitor the reaction progress over a time course during method development. |

| Solvent | Acetonitrile | Aprotic polar solvent that effectively dissolves reactants and does not interfere with the SN2 reaction. |

| Mixing | Crucial | Thorough mixing is essential to ensure homogeneity and complete reaction. |

Method Validation: Ensuring Trustworthiness and Reliability

A robust analytical method requires rigorous validation to ensure its performance is suitable for its intended purpose. For quantitative bioanalytical methods, validation should be performed in accordance with regulatory guidelines. Key validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter in a series of measurements, respectively.[4][5]

-

Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.[6]

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[4][5]

-

Stability: The chemical stability of the analyte in the biological matrix and the stability of the derivatized sample under various storage and processing conditions.[6]

-

Matrix Effect: The effect of sample components on the ionization of the analyte.

By systematically evaluating these parameters, the reliability and trustworthiness of the automated derivatization method can be firmly established.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low Derivatization Efficiency | - Insufficient reagent concentration- Incomplete deprotonation- Insufficient reaction time or temperature | - Increase the molar excess of TFPB and/or base- Ensure the base is fresh and appropriately concentrated- Optimize reaction time and temperature |

| Poor Reproducibility | - Inconsistent liquid handling- Inhomogeneous mixing- Temperature fluctuations | - Calibrate and verify the performance of the liquid handler- Optimize the mixing parameters (speed and duration)- Ensure consistent temperature control during incubation |

| Presence of Interfering Peaks | - Side reactions- Contamination from reagents or labware | - Optimize reaction conditions to minimize side product formation- Use high-purity reagents and pre-screen labware for leachables |

Conclusion: A New Paradigm for Carboxylic Acid Analysis

The automated derivatization of carboxylic acids with 2,4,6-Trifluorophenacyl bromide represents a significant advancement in high-throughput bioanalysis. This approach combines the analytical advantages of a highly effective derivatizing agent with the precision, reproducibility, and efficiency of modern automation. By implementing the protocols and considering the critical parameters outlined in this application note, researchers can establish a robust and reliable workflow for the quantitative analysis of carboxylic acids, thereby accelerating drug development and deepening our understanding of complex biological systems.

References

-

Ahmed, M. S., et al. (1980). Use of p-bromophenacyl bromide to enhance ultraviolet detection of water-soluble organic acids (steviolbioside and rebaudioside B) in high-performance liquid chromatographic analysis. J. Chromatogr. 192:387-93. [Link]

-

Borch, R. F. (1975). Separation of long chain fatty acids as phenacyl esters by high pressure liquid chromatography. Anal. Chem. 47(14):2437-9. [Link]

-

Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules. 2023 Feb; 28(4): 1645. [Link]

-

Czauderna, M., & Kowalczyk, J. (2003). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 12(4), 839-847. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Gao, X., et al. (2012). Derivatization and Liquid chromatography-UV-tandem Mass Spectrometric Analysis of Perfluorinated Carboxylic Acids. J. Chromatogr. A. 1235: 98-105. [Link]

-

ICH Harmonised Tripartite Guideline. (2022). Bioanalytical Method Validation M10. [Link]

-

J. Chromatogr. B. Analyt. Technol. Biomed. Life Sci. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

- Kitson, F. G., Larsen, B. S., & McEwen, C. N. (1996). Gas chromatography and mass spectrometry: a practical guide. Academic press.

- Lunn, G., & Hellwig, L. C. (Eds.). (2011).

-

Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), pp. 001-011. [Link]

-

Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. [Link]

-

Van Eeckhaut, A., Lanckmans, K., Sarre, S., Smolders, I., & Michotte, Y. (2009). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of chromatographic science, 47(7), 586-593. [Link]

-

Willacey, M. J., et al. (2020). Metabolic profiling of material-limited cell samples by dimethylaminophenacyl bromide derivatization with UPLC-MS/MS analysis. Metabolomics, 16(8), 89. [Link]

-

Zhang, Y., et al. (2018). A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). Analyst, 143(19), 4656-4666. [Link]

-

Zheng, X., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. Metabolites, 11(12), 804. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing the Synthesis of 2,4,6-Trifluorophenacyl Esters

Welcome to the technical support center for the synthesis of 2,4,6-Trifluorophenacyl Esters. This guide is designed for researchers, medicinal chemists, and process development scientists who use this critical reaction for applications such as creating derivatives for analytical chemistry or installing photocleavable protecting groups. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction yield and purity.

The primary route to these esters is the O-alkylation of a carboxylic acid with 2-bromo-1-(2,4,6-trifluorophenyl)ethan-1-one, commonly known as 2,4,6-trifluorophenacyl bromide. This is a classic SN2 reaction where the carboxylate anion serves as the nucleophile. While straightforward in principle, success is highly dependent on the careful selection of reagents and conditions.

Core Synthesis Protocols

Below are two robust, validated starting protocols. Protocol A is a standard homogeneous reaction, while Protocol B employs phase-transfer catalysis (PTC), an excellent method for improving rates and yields, especially with challenging substrates.[1][2]

Protocol A: Standard Homogeneous Conditions

This protocol is suitable for carboxylic acids that are readily soluble in common aprotic polar solvents.

Step-by-Step Methodology:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous acetonitrile or DMF (approx. 0.1–0.5 M).

-

Deprotonation: Add a non-nucleophilic organic base such as triethylamine (Et₃N, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq) dropwise at room temperature. Stir for 15-30 minutes to ensure complete formation of the carboxylate salt.

-

Alkylation: Add a solution of 2,4,6-trifluorophenacyl bromide (1.1 eq) in a minimal amount of the same anhydrous solvent.

-

Reaction: Stir the mixture at room temperature or heat gently (40–60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a salt has precipitated (e.g., triethylammonium bromide), filter it off. Dilute the filtrate with ethyl acetate and wash sequentially with water, 5% aq. NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol B: Phase-Transfer Catalysis (PTC) Conditions

PTC is highly effective when using inorganic bases or for scaling up, as it avoids the need for strictly anhydrous conditions and expensive organic bases.[3][4]

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, 0.1 eq).

-

Solvent Addition: Add a biphasic solvent system, such as acetonitrile and a minimal amount of water, or dichloromethane and water. The goal is to dissolve the organic components while allowing the inorganic base to form an aqueous phase or remain as a solid suspension.[4]

-

Alkylation: Add the 2,4,6-trifluorophenacyl bromide (1.1 eq) to the vigorously stirring mixture.

-

Reaction: Heat the mixture (40–70 °C) and stir vigorously to ensure efficient mixing between the phases. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with the organic solvent used in the reaction. Separate the layers and wash the organic phase with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product as described in Protocol A.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What's wrong?

This is the most frequent issue and can stem from several root causes. A systematic approach is key to diagnosis.

Phenacyl bromides can degrade over time, especially if exposed to light or moisture.[5] The α-bromo ketone functionality is highly reactive and susceptible to hydrolysis.

-

Expert Diagnosis: Run a ¹H NMR of your 2,4,6-trifluorophenacyl bromide. Look for the characteristic benzylic CH₂ protons. If you see signals corresponding to 2,4,6-trifluorophenacyl alcohol or other impurities, the reagent has likely degraded.

-

Solution: Use a freshly opened bottle of the reagent or purify the existing stock by recrystallization (e.g., from ethanol or hexane/ethyl acetate). Store the reagent in a desiccator, protected from light.

The reaction proceeds via the carboxylate anion. If the carboxylic acid is not fully deprotonated, the reaction rate will be significantly slower, leading to an incomplete reaction.

-

Expert Diagnosis: This is often the case with more acidic carboxylic acids or when an insufficiently strong base is used. The pKa of your chosen base must be significantly higher than that of the carboxylic acid to drive the equilibrium towards the carboxylate.

-

Solution:

-

Choose a Stronger Base: If you are using a weak base like K₂CO₃ without a PTC, or Et₃N for a more acidic substrate, consider switching to a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU).

-

Ensure Stoichiometry: Use a slight excess of the base (1.1–1.2 eq) to ensure complete deprotonation.

-

Maintain Anhydrous Conditions (for Protocol A): Water can compete with the carboxylic acid for the base and also hydrolyze the alkylating agent. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere.

-

The primary competing reaction is the hydrolysis of the 2,4,6-trifluorophenacyl bromide to its corresponding alcohol. Another possibility, if using a nucleophilic base (e.g., an alkoxide), is a reaction between the base and the alkylating agent.

-

Expert Diagnosis: Check the crude reaction mixture by LC-MS or ¹H NMR for the mass or signals corresponding to 2-hydroxy-1-(2,4,6-trifluorophenyl)ethan-1-one.

-

Solution:

-

Dry Your Reagents: For non-PTC methods, ensure the solvent, carboxylic acid, and base are all anhydrous.

-

Use Non-Nucleophilic Bases: Stick to sterically hindered amines like DIPEA or guanidine bases like DBU. Avoid bases like sodium hydroxide or potassium carbonate in homogeneous organic solvents where they might have some solubility and reactivity.

-

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting low-yield reactions.

Q2: My TLC shows both my starting material and product, even after a long reaction time. Why isn't the reaction going to completion?

This indicates a slow or stalled reaction, often due to suboptimal reaction parameters.

-

Expert Analysis: The nucleophilicity of the carboxylate or the efficiency of the SN2 displacement is likely compromised. This can be due to solvent effects or insufficient thermal energy.

-

Solutions:

-

Solvent Choice: The ideal solvent for an SN2 reaction solvates the counter-ion (e.g., K⁺ or Et₃NH⁺) but poorly solvates the nucleophile (the carboxylate), leaving it "naked" and highly reactive. Polar aprotic solvents like DMF, DMSO, or Acetonitrile are superior to protic solvents (like ethanol) or less polar solvents (like THF or Dichloromethane).[6]

-

Increase Temperature: Gently heating the reaction to 40-60 °C can significantly increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions. Monitor by TLC to find the optimal balance.

-

Consider a Catalyst: If not already using one, introducing a phase-transfer catalyst (Protocol B) can dramatically accelerate the reaction by efficiently shuttling the carboxylate to the reactive site.[7] Tris(3,6-dioxaheptyl)amine (TDA-1) is an excellent, though less common, alternative to quaternary ammonium salts for this purpose.[7]

-

Q3: Which base is the best choice for my specific carboxylic acid?

The choice of base is critical and depends on the pKa of your carboxylic acid and the chosen reaction protocol.

-

Expert Recommendation: The base's conjugate acid should have a pKa at least 2-3 units higher than the carboxylic acid's pKa to ensure >99% deprotonation.

| Base | Abbreviation | Typical Use Case | Key Considerations |

| Potassium Carbonate | K₂CO₃ | Protocol B (PTC). Inexpensive and effective for most aliphatic and aromatic acids. | Requires vigorous stirring and a catalyst (e.g., TBAB) for good results. |

| Triethylamine | Et₃N | Protocol A. Good for simple, non-acidic carboxylic acids. | May not be strong enough for acids with electron-withdrawing groups. |

| Diisopropylethylamine | DIPEA | Protocol A. Sterically hindered and non-nucleophilic. Good general-purpose base. | More expensive than Et₃N. |

| 1,8-Diazabicycloundec-7-ene | DBU | Protocol A. A very strong, non-nucleophilic base for difficult or acidic substrates. | Can be sensitive to moisture and is more expensive. Should be used when others fail. |

Q4: How can I effectively monitor the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method.

-

Setup: Use a silica gel plate. A good mobile phase is typically a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio and adjusting as needed).

-

Visualization: Visualize the spots under a UV lamp (254 nm). The aromatic rings in the starting material and product will be UV-active.

-

Interpretation:

-

Carboxylic Acid (SM): Tends to streak on silica unless a small amount of acetic acid is added to the mobile phase. It will have a low Rf value.

-

2,4,6-Trifluorophenacyl Bromide (SM): Will have a moderate to high Rf.

-

Product Ester: Will be less polar than the acid and have a higher Rf, typically intermediate between the two starting materials.

-

A completed reaction is indicated by the disappearance of the limiting reagent (usually the carboxylic acid).

-

Reaction Mechanism and Summary

The synthesis is a classic bimolecular nucleophilic substitution (SN2).

Caption: The two-step mechanism: acid deprotonation followed by SN2 displacement.

This guide provides a comprehensive framework for troubleshooting and optimizing the synthesis of 2,4,6-trifluorophenacyl esters. By understanding the causality behind each experimental choice, researchers can systematically overcome common hurdles and achieve high-yield, high-purity results.

References

-

Mourad, A. K., & Czekelius, C. (n.d.). The synthesis of esters from carboxylic acids and their derivatives. Science of Synthesis. [Link]

-

Harris, H. G., & Oldham, E. D. (2022). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. University of Mary Washington Research and Creativity Symposium. [Link]

-

Durst, H. D., et al. (1986). Tris(3,6-Dioxaheptyl)amine as a Phase-Transfer Catalyst in Phenacyl Ester Synthesis. Synthetic Communications, 16(14), 1821-1826. [Link]

-

Li, H., et al. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Molecules, 24(20), 3719. [Link]

-

Cowper, R. M., & Davidson, L. H. (1933). Phenacyl bromide. Organic Syntheses, 13, 84. [Link]

-

Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. [Link]

-

Hassan, M. A. (2014). Phase-Transfer Catalysis in Organic Syntheses. International Journal of Advanced Research in Chemical Science, 1(7), 1-8. [Link]

Sources

Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of 2,4,6-Trifluorophenacyl Derivatives

Welcome to the technical support center dedicated to addressing challenges associated with the LC-MS analysis of 2,4,6-Trifluorophenacyl (TFP) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into diagnosing, troubleshooting, and overcoming matrix effects. Our focus is on ensuring the scientific integrity and reliability of your analytical data.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding matrix effects in the context of LC-MS analysis.

Q1: What are matrix effects in LC-MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can manifest as either ion suppression (a decrease in signal response) or ion enhancement (an increase in signal response), both of which significantly compromise the accuracy and reproducibility of quantitative analyses.[1][2] The "matrix" itself refers to all the components within a sample other than the analyte of interest.[3]

Q2: Why are 2,4,6-Trifluorophenacyl (TFP) derivatives particularly susceptible to matrix effects?

A2: 2,4,6-Trifluorophenacyl bromide is a derivatizing agent used to enhance the sensitivity of certain molecules in LC-MS, particularly those with carboxyl or phenolic hydroxyl groups.[4] The derivatization process itself, while improving detection, does not remove endogenous matrix components. When analyzing complex biological samples like plasma or urine, TFP derivatives can co-elute with a high abundance of matrix components such as phospholipids, salts, and other metabolites.[5] These components compete with the TFP derivatives for ionization in the MS source, leading to significant matrix effects.[6]

Q3: What are the common signs of matrix effects in my data?

A3: The presence of matrix effects can be indicated by several observations in your analytical data:

-

Poor reproducibility: High variability in analyte response across different samples or even replicate injections of the same sample.

-

Inaccurate quantification: Results that are unexpectedly low (ion suppression) or high (ion enhancement).

-

Non-linear calibration curves: Difficulty in obtaining a linear response across the desired concentration range.

-

Peak shape distortion: The appearance of split peaks, shoulders, or tailing.[7]

-

Shifting retention times: Inconsistent retention times for the analyte of interest.[2][8]

Q4: What is the difference between ion suppression and ion enhancement?

A4: Both are types of matrix effects resulting from co-eluting substances interfering with the ionization of the target analyte in the mass spectrometer's ion source.[2]

-

Ion Suppression: This is the more common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a decreased signal intensity and potentially false-negative results.[1][8]

-

Ion Enhancement: In this case, co-eluting compounds increase the ionization efficiency of the analyte, resulting in a higher signal than expected. This can be caused by certain matrix components altering the physical properties of the ESI droplets or acting as a dopant in the gas phase.[1]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for identifying and mitigating matrix effects in your LC-MS workflow.

Guide 1: Diagnosing the Presence and Severity of Matrix Effects

Before you can solve the problem, you must first confirm its existence and identify the problematic regions in your chromatogram. The gold-standard technique for this is the post-column infusion experiment.[1][9]

The Post-Column Infusion Experiment

This experiment provides a visual representation of where ion suppression or enhancement occurs throughout your analytical run.[1]

Experimental Protocol:

-

Preparation: Prepare a standard solution of your TFP-derivatized analyte at a concentration that gives a stable and moderate signal on your mass spectrometer.

-

System Setup:

-

Use a syringe pump to continuously infuse the analyte solution into the LC flow path after the analytical column but before the mass spectrometer inlet. A T-junction is used to connect the syringe pump to the LC flow.[1]

-

Begin acquiring data on the mass spectrometer, monitoring the specific transition for your TFP derivative. You should observe a stable, elevated baseline signal from the infused analyte.

-

-

Injection: Inject a blank, extracted matrix sample (e.g., plasma extract without the analyte) onto the LC column.

-

Data Analysis: Monitor the baseline signal from the infused analyte.

-

A dip in the baseline indicates a region of ion suppression .

-

A rise in the baseline indicates a region of ion enhancement .

-

-

Interpretation: Compare the retention time of your TFP derivative (from a separate injection of a standard) with the regions of ion suppression or enhancement observed in the post-column infusion experiment. If your analyte elutes in one of these regions, your method is susceptible to matrix effects.[1]

Visualization of the Post-Column Infusion Setup:

Caption: Workflow for a post-column infusion experiment.

Guide 2: Optimizing Sample Preparation to Minimize Interferences

Improving sample cleanup is often the most effective way to combat matrix effects.[10] The goal is to selectively remove interfering matrix components, particularly phospholipids in bioanalysis, while efficiently recovering your TFP derivative.[5]

Comparison of Common Sample Preparation Techniques

| Technique | Principle | Pros | Cons |

| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive. | Non-selective; significant matrix components, especially phospholipids, remain in the supernatant, often leading to substantial ion suppression.[11] |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | Can have lower analyte recovery, especially for more polar compounds, and is more labor-intensive.[11] |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides the cleanest extracts, and can concentrate the analyte.[8][10] | More complex method development and can be more expensive. |

Step-by-Step Protocol: Solid-Phase Extraction (SPE) for TFP Derivatives from Plasma

This protocol is a general guideline and should be optimized for your specific TFP derivative and matrix. A mixed-mode or reversed-phase SPE sorbent is often a good starting point.

-

Conditioning: Pass 1 mL of methanol through the SPE cartridge.

-

Equilibration: Pass 1 mL of water through the cartridge.

-

Loading: Load 500 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid).

-

Washing:

-

Wash 1: Pass 1 mL of 5% methanol in water to remove salts and polar interferences.

-

Wash 2: Pass 1 mL of a stronger organic wash (e.g., 40% methanol in water) to remove less polar interferences. This step is crucial for removing phospholipids.

-

-

Elution: Elute the TFP derivative with 1 mL of an appropriate solvent (e.g., 90:10 acetonitrile/methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

Decision Tree for Sample Preparation Method Selection:

Caption: Decision guide for choosing a sample preparation method.

Guide 3: Chromatographic Strategies to Separate Analyte from Interferences

If sample preparation alone is insufficient, modifying your chromatographic method can separate your TFP derivative from the co-eluting interferences identified in the post-column infusion experiment.

-

Adjusting the Gradient: A shallower gradient can increase the resolution between your analyte and interfering peaks.

-

Modifying Mobile Phase: Adding or changing mobile phase modifiers can alter selectivity. For example, switching from formic acid to ammonium formate can change peak shapes and retention times.

-

Changing Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity (e.g., a phenyl-hexyl or embedded polar group column) to change the elution order of analytes and matrix components.[5]

-

Dilution: A simple yet effective approach is to dilute the sample extract.[11] This reduces the concentration of all components, including matrix interferences, but may compromise the limit of quantitation.[11]

Guide 4: Using Stable Isotope-Labeled Internal Standards for Compensation

The most robust way to account for unavoidable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS).[3]

Principle of SIL-IS Compensation:

A SIL-IS is an analog of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H, ¹⁵N).[11]

-

Co-elution: A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute chromatographically.[12]

-

Identical Behavior: Because it co-elutes, the SIL-IS experiences the same degree of ion suppression or enhancement as the analyte.[3]

-

Ratio Remains Constant: While the absolute signal of both the analyte and the SIL-IS may vary due to matrix effects, the ratio of their peak areas remains constant.[3] Quantification is based on this stable ratio, leading to highly accurate and precise results.

Visualization of SIL-IS Compensation:

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. A pre-column derivatization method allowing quantitative metabolite profiling of carboxyl and phenolic hydroxyl group containing pharmaceuticals in human plasma via liquid chromatography-inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 5. chromatographytoday.com [chromatographytoday.com]

- 6. welch-us.com [welch-us.com]

- 7. sepscience.com [sepscience.com]

- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. waters.com [waters.com]

storage and handling of 2,4,6-Trifluorophenacyl bromide to prevent degradation